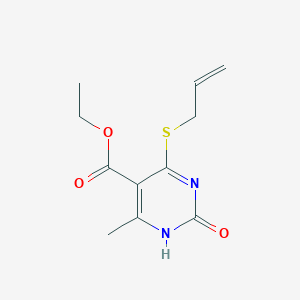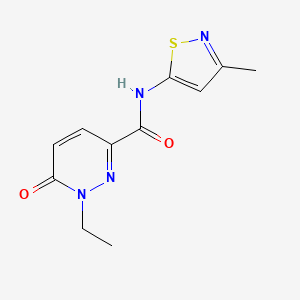![molecular formula C22H18ClN3O2 B6426446 5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide CAS No. 2327952-48-5](/img/structure/B6426446.png)
5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide” is an organic compound. It is a derivative of imidazo[1,2-a]pyridines, which have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as the compound , typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains a chloro group, a methoxy group, and a benzamide group, among others .作用機序
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridines, which share a similar structure, are typically synthesized through a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
For instance, imidazo[1,2-a]pyridines have been reported to inhibit cyclin-dependent kinases, modulate GABA A receptors, and block calcium channels . These actions could affect a variety of biochemical pathways, leading to their broad spectrum of activity.
実験室実験の利点と制限
The advantages of using 5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide in laboratory experiments include its availability, its low cost, and its relatively low toxicity. In addition, the molecule is relatively easy to synthesize, making it a useful tool for synthetic organic chemistry experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the molecule is relatively unstable and may degrade over time, making it unsuitable for long-term experiments.
将来の方向性
For the use of 5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry and physiology. In addition, further research into the synthesis of this compound and its potential applications in synthetic organic chemistry is needed. Finally, further study of the advantages and limitations of using this compound in laboratory experiments is needed in order to ensure its safe and effective use.
合成法
5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide can be synthesized through a variety of methods, including a palladium-catalyzed cross-coupling reaction and a Suzuki-Miyaura cross-coupling reaction. In the palladium-catalyzed cross-coupling reaction, 5-chloro-2-methoxy-benzamide is reacted with 4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenylboronic acid in the presence of a palladium catalyst to form this compound. In the Suzuki-Miyaura cross-coupling reaction, 5-chloro-2-methoxy-benzamide is reacted with 4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenylboronic acid in the presence of a palladium catalyst and a base to form this compound.
科学的研究の応用
5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide has been used as a tool in a number of scientific studies, particularly in the field of synthetic organic chemistry. It has been used to synthesize a variety of different compounds, including heterocyclic compounds, pharmaceuticals, and other organic molecules. In addition, this compound has been used in the study of chemical reactions, such as the palladium-catalyzed cross-coupling reaction and the Suzuki-Miyaura cross-coupling reaction.
特性
IUPAC Name |
5-chloro-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-14-9-10-26-13-19(25-21(26)11-14)15-3-6-17(7-4-15)24-22(27)18-12-16(23)5-8-20(18)28-2/h3-13H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTODYXVKKYZQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6426364.png)

![4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6426379.png)



![7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426402.png)
![6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426407.png)
![4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426412.png)

![4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426436.png)
![4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426441.png)

